
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is an organic compound with a complex structure that includes an amino group, a methylphenyl group, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the amino group can produce a variety of substituted amines.
科学研究应用
Chemistry
In chemistry, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R,3R)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol
- (1R,3R)-3-Amino-1-(4-fluorophenyl)butane-1,4-diol
- (1R,3R)-3-Amino-1-(4-bromophenyl)butane-1,4-diol
Uniqueness
Compared to these similar compounds, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The methyl group can also affect the compound’s solubility and stability, making it distinct from its analogs.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(1R,3R)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
JNJRQIXZOQMYJB-GHMZBOCLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O |
规范 SMILES |
CC1=CC=C(C=C1)C(CC(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


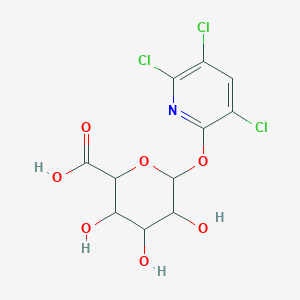
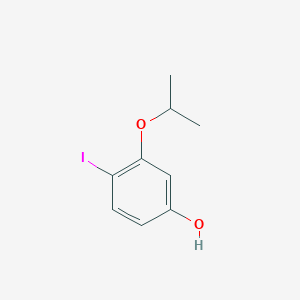
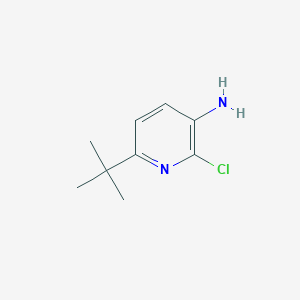
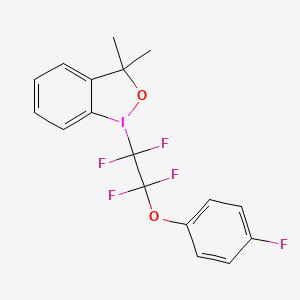
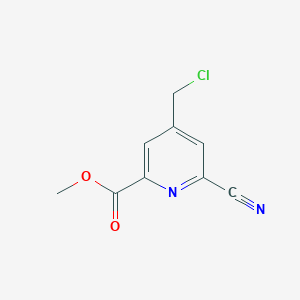
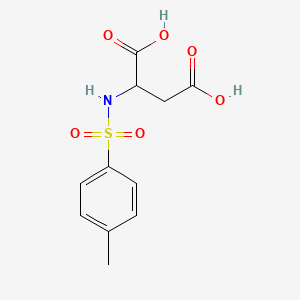

![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)



![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)


